molecular formula C17H22N4O6 B11159545 N~5~-carbamoyl-N~2~-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-L-ornithine

N~5~-carbamoyl-N~2~-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-L-ornithine

Cat. No.: B11159545
M. Wt: 378.4 g/mol
InChI Key: UPZJJOCQKSTUDK-JTQLQIEISA-N
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Description

5-(CARBAMOYLAMINO)-2-[(4,7-DIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]PENTANOIC ACID is a complex organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(CARBAMOYLAMINO)-2-[(4,7-DIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]PENTANOIC ACID typically involves multi-step organic reactions. The starting materials are usually simple organic compounds that undergo a series of transformations, including amide formation, indole ring construction, and functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions using automated equipment to control the reaction parameters precisely. The process would include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-(CARBAMOYLAMINO)-2-[(4,7-DIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]PENTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. The reaction conditions vary depending on the desired transformation but often require controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may have biological activity that can be explored for potential therapeutic uses.

    Medicine: Its derivatives might be investigated for their pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: It could be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(CARBAMOYLAMINO)-2-[(4,7-DIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]PENTANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved would depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    5-(CARBAMOYLAMINO)-2-[(4,7-DIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]PENTANOIC ACID: shares structural similarities with other indole derivatives, such as tryptophan and serotonin.

    Tryptophan: An essential amino acid involved in protein synthesis and precursor to serotonin.

    Serotonin: A neurotransmitter that plays a crucial role in mood regulation and other physiological processes.

Uniqueness

What sets 5-(CARBAMOYLAMINO)-2-[(4,7-DIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]PENTANOIC ACID apart is its unique combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.

Properties

Molecular Formula

C17H22N4O6

Molecular Weight

378.4 g/mol

IUPAC Name

(2S)-5-(carbamoylamino)-2-[(4,7-dimethoxy-1H-indole-2-carbonyl)amino]pentanoic acid

InChI

InChI=1S/C17H22N4O6/c1-26-12-5-6-13(27-2)14-9(12)8-11(20-14)15(22)21-10(16(23)24)4-3-7-19-17(18)25/h5-6,8,10,20H,3-4,7H2,1-2H3,(H,21,22)(H,23,24)(H3,18,19,25)/t10-/m0/s1

InChI Key

UPZJJOCQKSTUDK-JTQLQIEISA-N

Isomeric SMILES

COC1=C2C=C(NC2=C(C=C1)OC)C(=O)N[C@@H](CCCNC(=O)N)C(=O)O

Canonical SMILES

COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NC(CCCNC(=O)N)C(=O)O

Origin of Product

United States

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